molecular formula C13H16FN3O2S2 B11167097 4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11167097
M. Wt: 329.4 g/mol
InChI Key: GDKOMQBZOXNBBJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a 1,3,4-thiadiazole ring substituted with a pentyl group and a fluorine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as carbonic anhydrase or disrupt cellular pathways by binding to proteins involved in cell signaling. This leads to the inhibition of cell growth and proliferation, making it effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-bromo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-iodo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C13H16FN3O2S2

Molecular Weight

329.4 g/mol

IUPAC Name

4-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H16FN3O2S2/c1-2-3-4-5-12-15-16-13(20-12)17-21(18,19)11-8-6-10(14)7-9-11/h6-9H,2-5H2,1H3,(H,16,17)

InChI Key

GDKOMQBZOXNBBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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